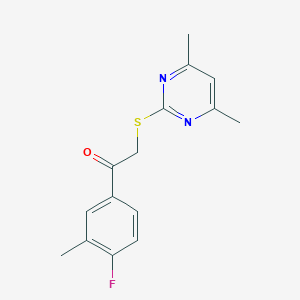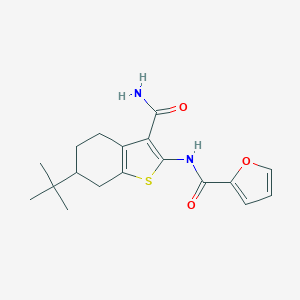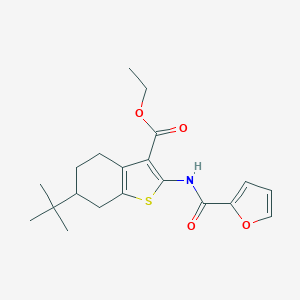
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone involves its ability to inhibit certain enzymes and receptors. This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme or receptor targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone depend on the specific enzyme or receptor targeted. Some of the potential effects include the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone in lab experiments is its potential to inhibit specific enzymes and receptors, which can lead to the development of new drugs or materials. However, a limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone. One direction is the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Another direction is the development of new herbicides for agricultural use. Additionally, this compound could be studied for its potential use in the synthesis of new materials with unique properties.
In conclusion, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone has shown potential in various scientific research applications, including medicinal chemistry, agriculture, and material science. Its mechanism of action involves the inhibition of specific enzymes and receptors, which can lead to various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, careful handling and disposal are necessary due to its potential toxicity. There are several future directions for the study of this compound, including the development of new drugs and herbicides, as well as its potential use in the synthesis of new materials.
Synthesemethoden
The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone involves the reaction of 4,6-dimethyl-2-thiouracil and 4-fluoro-3-methylacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results in inhibiting certain enzymes and receptors, which could lead to the development of new drugs for the treatment of various diseases. In agriculture, this compound has been tested as a potential herbicide due to its ability to inhibit the growth of certain plants. In material science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
Eigenschaften
Molekularformel |
C15H15FN2OS |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C15H15FN2OS/c1-9-6-12(4-5-13(9)16)14(19)8-20-15-17-10(2)7-11(3)18-15/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
SEMGUGTWABODRN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)F)C)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)F)C)C |
Löslichkeit |
14.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)


![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289415.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)